

An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)-1H-indazole

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Compound of Interest

Compound Name: 4-Bromo-5-(trifluoromethyl)-1H-indazole

Cat. No.: B1378415

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: A comprehensive analysis of the molecular properties, synthesis, and applications of **4-Bromo-5-(trifluoromethyl)-1H-indazole**, with a foundational emphasis on its molecular weight and its implications in a research context.

Introduction: The Strategic Value of a Fluorinated Indazole Scaffold

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds serve as indispensable building blocks for the synthesis of novel therapeutic agents. Among these, **4-Bromo-5-(trifluoromethyl)-1H-indazole** has emerged as a molecule of significant interest. Its unique architecture, featuring an indazole core functionalized with both a bromine atom and a trifluoromethyl group, offers a powerful combination of chemical reactivity and desirable pharmacokinetic properties. This guide provides a detailed examination of this compound, beginning with its most fundamental characteristic—the molecular weight—and expanding to its synthesis, applications, and practical laboratory use.

PART 1: Core Molecular Attributes and Physicochemical Profile

A precise understanding of a compound's molecular attributes is the bedrock of all subsequent experimental design and interpretation. The molecular weight, in particular, governs everything from reaction stoichiometry to the preparation of standardized assays.

Molecular Weight: The Quantitative Cornerstone

The molecular formula for **4-Bromo-5-(trifluoromethyl)-1H-indazole** is $C_8H_4BrF_3N_2$.^{[1][2][3]} Based on this composition, its molecular weight is a critical parameter for all quantitative work.

Property	Value	Source(s)
Molecular Formula	$C_8H_4BrF_3N_2$	^{[1][2][3]}
Average Molecular Weight	265.03 g/mol	^{[2][3][4][5]}
Monoisotopic Mass	263.9513 Da	N/A

The average molecular weight of 265.03 g/mol is essential for accurately preparing solutions of a specific molarity and for calculating the mass of reactants needed for chemical synthesis. The monoisotopic mass is crucial for high-resolution mass spectrometry, allowing for unambiguous identification of the compound in complex biological or chemical matrices.

Physicochemical Properties for Practical Application

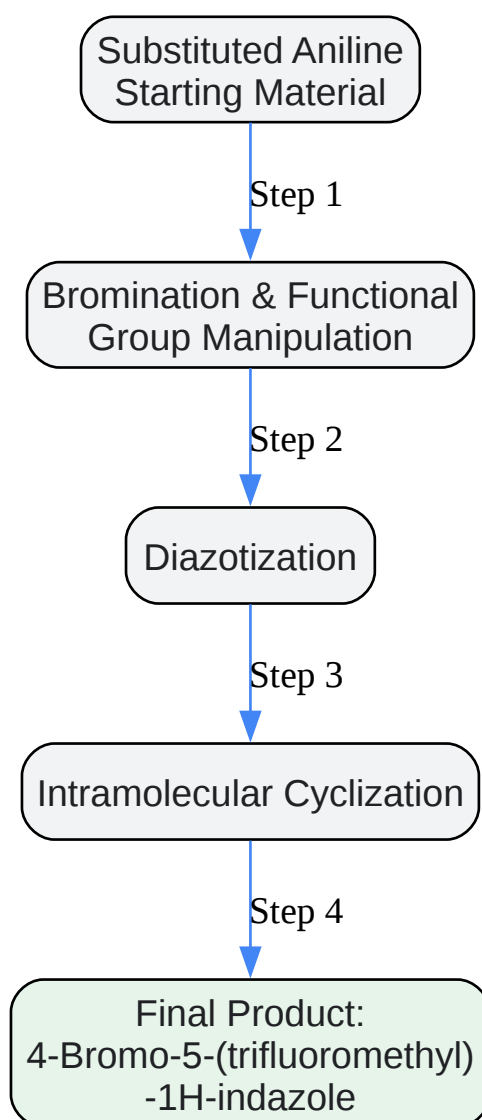
Beyond its mass, the other physical and chemical properties of **4-Bromo-5-(trifluoromethyl)-1H-indazole** dictate its behavior in various experimental settings, influencing its solubility, stability, and potential as a drug candidate.

Property	Value / Description	Source(s)
CAS Number	1428234-73-4	^{[1][2][3][6]}
Purity	Typically ≥95%	^{[1][3]}
Appearance	Solid	
Storage Conditions	Sealed in a dry environment, at room temperature or refrigerated (2-8°C)	^{[2][7]}

The trifluoromethyl group significantly impacts the molecule's electronic properties and lipophilicity, which can enhance metabolic stability and cell membrane permeability—key considerations in drug design.

PART 2: Synthesis and Reactivity

The synthesis of substituted indazoles like **4-Bromo-5-(trifluoromethyl)-1H-indazole** involves multi-step chemical transformations. While specific patented routes exist, a generalized pathway often begins with a substituted aniline or toluene derivative, followed by a sequence of reactions to construct the bicyclic indazole core.



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Figure 1. Generalized synthetic workflow for substituted indazoles.

The reactivity of this molecule is dominated by its two key functional handles:

- The Bromine Atom: Serves as an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of diverse molecular fragments.^[5]
- The Indazole N-H: Can be deprotonated and alkylated or arylated, providing another vector for structural modification to explore structure-activity relationships (SAR).

PART 3: Applications in Drug Discovery & Development

Indazole derivatives are a well-established and privileged scaffold in medicinal chemistry, renowned for their role as bioisosteres of purines and their ability to form key hydrogen bonds with protein targets.^[5] They are particularly prominent in the development of protein kinase inhibitors.^[5]

The **4-Bromo-5-(trifluoromethyl)-1H-indazole** core is a valuable intermediate for synthesizing inhibitors targeting kinases involved in oncology, such as VEGFR-2, which is critical for angiogenesis (the formation of new blood vessels that feed tumors).^[5] The trifluoromethyl group often enhances binding affinity and improves metabolic stability, while the bromine atom provides a convenient point for diversification to optimize potency and selectivity.

PART 4: Experimental Protocol: Preparation of a Molar Stock Solution

Accurate solution preparation is fundamental to reproducible research. This protocol details the preparation of a 10 mM stock solution using the molecular weight of **4-Bromo-5-(trifluoromethyl)-1H-indazole**.

Objective: To prepare 5 mL of a 10 mM stock solution in DMSO.

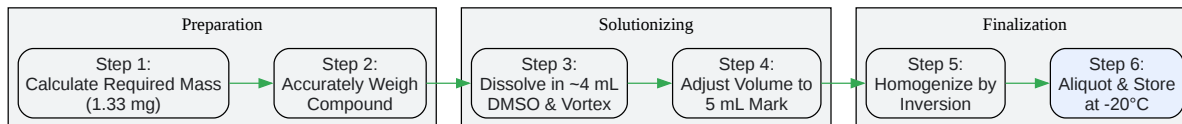
Materials:

- **4-Bromo-5-(trifluoromethyl)-1H-indazole** (MW = 265.03 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Analytical balance
- 5 mL volumetric flask
- Micro-spatula and weigh paper
- Pipettors
- Vortex mixer

Methodology:

- Mass Calculation:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (g)} = 0.010 \text{ mol/L} \times 0.005 \text{ L} \times 265.03 \text{ g/mol}$
 - $\text{Mass (g)} = 0.001325 \text{ g}$
 - $\text{Mass required} = 1.33 \text{ mg}$
- Weighing:
 - Carefully tare the analytical balance with a piece of weigh paper.
 - Using a micro-spatula, accurately weigh out 1.33 mg of the compound.
- Dissolution:
 - Transfer the weighed solid into the 5 mL volumetric flask.
 - Add approximately 4 mL of DMSO to the flask.

- Cap the flask and vortex thoroughly until all solid material is completely dissolved. Gentle warming in a water bath may be used if necessary.
- Final Volume Adjustment:
 - Once fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus aligns with the 5 mL calibration mark.
- Homogenization and Storage:
 - Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
 - Aliquot the stock solution into smaller, clearly labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store at -20°C for long-term use.



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Figure 2. Workflow for preparing a 10 mM stock solution.

Conclusion

4-Bromo-5-(trifluoromethyl)-1H-indazole represents a strategically important building block for drug discovery. Its utility is rooted in its fundamental molecular properties, most notably its molecular weight of 265.03 g/mol, which provides the basis for all quantitative handling. The compound's dual functionalization with bromine and a trifluoromethyl group offers chemists a versatile platform for synthesizing libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors. This guide has provided the core technical information and practical

protocols necessary for its effective integration into advanced research and development workflows.

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References

- 1. en.huatengsci.com [en.huatengsci.com]
- 2. 4-Bromo-5-(trifluoromethyl)-1H-indazole - CAS:1428234-73-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-Bromo-5-(trifluoromethyl)-1H-indazole - Amerigo Scientific [amerigoscientific.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. 1428234-73-4 | 4-Bromo-5-(trifluoromethyl)-1H-indazole | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
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